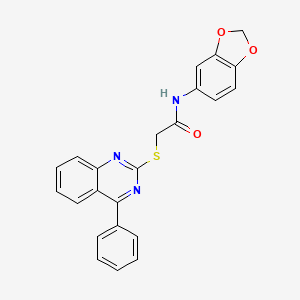![molecular formula C27H30N4O3S B2549681 3-(4-ethoxyphenyl)-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536708-17-5](/img/structure/B2549681.png)
3-(4-ethoxyphenyl)-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents to introduce specific functional groups. In the case of 3-(4-ethoxyphenyl)-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one, the synthesis would likely involve the formation of a pyrimidoindole core followed by the introduction of substituents at appropriate positions. The synthesis of related 2-thio derivatives of 4-phenyl-9H-pyrimido[4,5-b]indole is described, where the reaction of 3-benzylidene-2-ethoxyindolenine tetrafluoroborate with thiourea yields a mixture of products, including 2-alkylthio pyrimidoindole derivatives . Similarly, the synthesis of pyrido[3,2-d]pyrimidine derivatives from 2-ethoxycarbonyl-3-isothiocyanatopyridine through reactions with nucleophiles is reported . These methods could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their reactivity and physical properties. X-ray powder diffraction data can provide valuable information about the crystal structure of a compound, as demonstrated for a related compound, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester . Although the target compound's crystal structure is not provided, similar analytical techniques could be used to determine its molecular structure.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. The target compound contains several reactive sites, including an ethoxyphenyl group, a thioether linkage, and a pyrimidoindole moiety. The literature describes various reactions involving similar structures, such as the rearrangement of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones to form imidazo[1,2-a]pyridines and indoles . These types of reactions could be relevant for further functionalization of the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. For instance, the synthesis and pharmacological properties of thieno[2,3-d]pyrimidin-4-one 2-thiones are discussed, including their analgesic and anti-inflammatory activities . Although the specific properties of the target compound are not detailed in the provided papers, similar compounds' properties can offer insights into what might be expected for the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
This compound is involved in the synthesis of various heterocyclic compounds, including pyrido[3,4-b]indoles, pyrido[4,3-b]indoles, and pyrimido[4,5-b]indole derivatives. These syntheses are achieved through reactions involving aromatic isothiocyanates, carbon disulphide, and other reactants. These compounds have been studied for their potential applications in medicinal chemistry, highlighting the versatility of the parent compound in synthesizing complex heterocycles (Molina & Fresneda, 1988).
Antimicrobial Activities
Several derivatives synthesized from this compound have been evaluated for their antimicrobial properties. For instance, ethoxyphthalimide derivatized spiro[indole-3,5'-[1,3]thiazolo[4,5-c]isoxazol]-2(1H)-ones have shown promising antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Thadhaney et al., 2010).
Corrosion Inhibition
The compound and its derivatives have been explored as corrosion inhibitors for mild steel in acidic conditions. The effectiveness of these compounds as corrosion inhibitors demonstrates their potential application in industrial settings, providing a chemical means to protect metals from corrosion in aggressive environments (Yadav et al., 2015).
Potential Drug Candidates
Research has also focused on the potential of derivatives of this compound as drug candidates. For example, studies on the antimitotic activity of certain derivatives reveal their potential in cancer therapy. Such studies are crucial for the development of new therapeutic agents, especially in targeting specific pathways involved in cancer cell proliferation (Temple & Rener, 1992).
Photophysical Properties
The photophysical properties of derivatives have been studied, indicating applications in labeling, bioanalytical sensors, and optoelectronic devices. The unique photophysical behavior of these compounds, such as reverse solvatochromism and high quantum yield, underlines their potential in various scientific and technological applications (Bozkurt & Doğan, 2018).
Eigenschaften
IUPAC Name |
3-(4-ethoxyphenyl)-2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O3S/c1-3-18-9-7-8-16-30(18)23(32)17-35-27-29-24-21-10-5-6-11-22(21)28-25(24)26(33)31(27)19-12-14-20(15-13-19)34-4-2/h5-6,10-15,18,28H,3-4,7-9,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNJMJNSNUMQBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OCC)NC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethoxyphenyl)-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

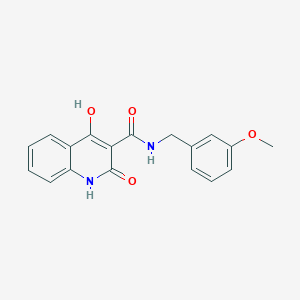
![Ethyl 5-({[(4-chlorophenyl)sulfonyl]anilino}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2549605.png)
![methyl 3-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2549607.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(isopropylthio)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2549608.png)
![Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(3,5-dichlorophenyl)propanoate](/img/structure/B2549609.png)
![Methyl 2-cyclopropyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2549610.png)
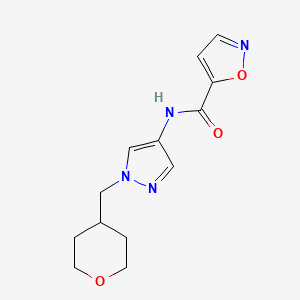
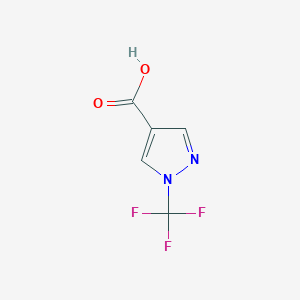
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2549613.png)
![(1R,4R,7R)-2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B2549616.png)
![9-(2,5-dimethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2549618.png)
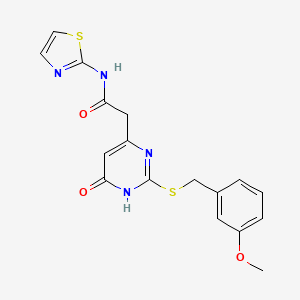
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2549620.png)
